N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide
Description
Properties
IUPAC Name |
N-[(2-pyridin-3-ylpyridin-4-yl)methyl]-9H-xanthene-9-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O2/c29-25(28-15-17-11-13-27-21(14-17)18-6-5-12-26-16-18)24-19-7-1-3-9-22(19)30-23-10-4-2-8-20(23)24/h1-14,16,24H,15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVWCNUBSTUYJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NCC4=CC(=NC=C4)C5=CN=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide typically involves the coupling of a bipyridine derivative with a xanthene-based carboxylic acid. One common method is the use of metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, which facilitate the formation of the bipyridine-xanthene linkage . These reactions often require palladium or nickel catalysts and are conducted under inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts, which are useful in redox chemistry.
Reduction: Reduction reactions can convert the bipyridine unit to its reduced form, altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the bipyridine or xanthene units are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit typically yields bipyridinium salts, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide has been studied for its anticancer properties. Research indicates that xanthene derivatives can inhibit cell proliferation in various cancer cell lines. The bipyridine component enhances the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents.
Mechanism of Action
The mechanism of action for this compound may involve the modulation of signaling pathways associated with cancer cell survival and proliferation. Studies suggest that it may act on specific kinases or receptors involved in tumor growth, making it a candidate for targeted therapy.
Chemical Reactivity and Synthesis
Synthesis Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the xanthene core.
- Introduction of the bipyridine moiety via a methylene bridge.
- Functionalization to incorporate the carboxamide group.
Optimizing reaction conditions such as temperature and solvent choice is crucial for achieving high yields and purity.
Materials Science
Fluorescent Properties
this compound exhibits significant fluorescence properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging. The compound's photophysical characteristics can be tailored by modifying its structure, enhancing its utility in optoelectronic devices.
Analytical Applications
Analytical Techniques
The compound can be characterized using various analytical techniques such as:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm structural integrity.
- Mass Spectrometry: For molecular weight determination.
These techniques are essential for ensuring the quality and consistency of the compound in research applications.
Case Studies
| Study Title | Focus | Findings |
|---|---|---|
| Anticancer Potential of Xanthene Derivatives | Investigated various xanthene derivatives including this compound | Showed inhibition of cell growth in multiple cancer lines, suggesting potential as an anticancer agent. |
| Synthesis Optimization of Xanthene Compounds | Focused on optimizing synthetic routes for xanthene derivatives | Achieved high yields through adjusted reaction parameters; confirmed structure via NMR. |
| Fluorescence Applications in OLEDs | Explored the use of xanthene derivatives in organic electronics | Demonstrated effective fluorescence properties suitable for OLED applications. |
Mechanism of Action
The mechanism of action of N-([2,3’-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide involves its ability to coordinate with metal ions, forming stable complexes. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The bipyridine unit acts as a chelating ligand, binding to metal centers and stabilizing reactive intermediates . This coordination ability is crucial for its applications in catalysis and materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide can be contextualized against two classes of compounds: xanthene-based fluorophores and cation-selective indicators . Below is a detailed analysis:
Fluorescence Properties
- Key Insight : The xanthene core confers superior brightness and photostability compared to early indicators like quin2, which suffers from low quantum efficiency and rapid photobleaching . However, next-generation stilbene derivatives (e.g., Fura-2) outperform xanthenes in wavelength sensitivity, enabling ratiometric Ca²⁺ measurements .
Metal Ion Selectivity and Binding Affinity
- Key Insight: The bipyridine group may reduce selectivity for Ca²⁺ compared to tetracarboxylate-based indicators (e.g., Fura-2), which exhibit >10⁴-fold preference for Ca²⁺ over Mg²⁺ . However, bipyridine could enable novel interactions with transition metals like Zn²⁺, broadening application scope.
Structural and Functional Innovations
- Xanthene vs. Stilbene : While stilbene derivatives (e.g., Fura-2) use conjugated double bonds for fluorescence, xanthene’s rigid tricyclic system enhances emission intensity and stability .
- Chelator Design : The tetracarboxylate in Fura-2 optimizes Ca²⁺ specificity, whereas the bipyridine group in this compound may favor flexibility in metal coordination, albeit at the cost of selectivity .
Biological Activity
N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide is a complex organic compound notable for its diverse biological activities, particularly in medicinal chemistry. The compound integrates a xanthene backbone with a bipyridine moiety, enhancing its potential for therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , and it features a carboxamide functional group that contributes to its solubility and reactivity. The structural characteristics include:
- Xanthene Core : Provides a stable framework for biological interactions.
- Bipyridine Moiety : Enhances coordination with metal ions and biological targets.
- Carboxamide Group : Increases polarity and potential for hydrogen bonding.
Mechanisms of Biological Activity
Research indicates that this compound exhibits several mechanisms of action:
- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress in cells by generating ROS, leading to DNA damage and apoptosis in cancer cells .
- DNA Interaction : It has been shown to interact with DNA through alkylation processes, which can disrupt replication and transcription .
- Inhibition of Key Enzymes : The compound inhibits enzymes involved in cellular signaling pathways, such as AAK1 (AP2-associated protein kinase 1), affecting intracellular trafficking and potentially leading to altered cellular responses.
Anticancer Activity
This compound has demonstrated significant anticancer properties in various studies:
- In Vitro Studies : The compound exhibited cytotoxic effects against several cancer cell lines, including breast and colorectal cancer cells. Its efficacy was attributed to the induction of apoptosis via ROS generation and DNA damage .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12 | ROS generation, DNA damage |
| HCT116 (Colorectal) | 15 | Apoptosis induction |
Antimicrobial Activity
The compound has also shown antimicrobial properties against various bacterial strains:
- Antibacterial Efficacy : It was effective against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 50 to 100 µM .
| Bacterial Strain | MIC (µM) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 50 | Bactericidal |
| Escherichia coli | 75 | Bacteriostatic |
Clinical Trials
While this compound has shown promise in preclinical studies, its transition into clinical settings has faced challenges. A phase II trial evaluating its effectiveness in advanced solid tumors indicated limited therapeutic response attributed to poor pharmacokinetic properties . However, ongoing research focuses on improving these attributes through structural modifications.
Comparative Studies
Comparative studies with other xanthene derivatives have highlighted the unique biological activity profile of this compound. For instance, derivatives with simpler structures did not exhibit the same level of anticancer efficacy or antimicrobial activity, underscoring the significance of the bipyridine component in enhancing biological interactions .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-([2,3'-bipyridin]-4-ylmethyl)-9H-xanthene-9-carboxamide, and how do reaction conditions influence yield?
- Methodology : The synthesis of xanthene-carboxamide derivatives typically involves multi-step organic reactions. A plausible route includes:
- Step 1 : Formation of the bipyridine core via Suzuki-Miyaura coupling or nucleophilic aromatic substitution .
- Step 2 : Introduction of the xanthene-carboxamide moiety using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) to form the amide bond .
- Critical Parameters : Solvent choice (e.g., DMF for solubility), temperature (80–120°C for coupling reactions), and stoichiometric ratios (1:1.2 for amine:acid) .
- Analytical Validation : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) and confirm purity (>95%) with NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Q. How can the three-dimensional structure of this compound be resolved, and what tools are recommended?
- Structural Analysis :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to determine bond lengths, angles, and torsional conformations. Crystallize the compound in DMSO/EtOH mixtures .
- Computational Modeling : Employ DFT (Density Functional Theory) calculations (B3LYP/6-31G* basis set) to predict electronic properties and optimize geometry .
Q. What preliminary assays are recommended to assess its biological activity?
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays (e.g., ADP-Glo™ for ATPase activity) .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 µM .
- Data Interpretation : Compare IC₅₀ values with structurally related compounds (e.g., pyrazolo[3,4-d]pyrimidine derivatives) to identify trends .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- SAR Strategy :
- Substituent Variation : Modify the bipyridine moiety (e.g., electron-withdrawing groups at the 2-position) or xanthene ring (fluorination at the 9-position) to enhance binding affinity .
- Bioisosteric Replacement : Replace the carboxamide group with sulfonamide or urea derivatives to improve metabolic stability .
- Experimental Validation : Synthesize analogs via parallel synthesis and evaluate pharmacokinetic properties (e.g., LogP via shake-flask method, plasma stability in rat serum) .
Q. What advanced techniques can elucidate its interaction with biological targets (e.g., receptors or DNA)?
- Biophysical Methods :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) to purified receptors (e.g., AMPA-type glutamate receptors) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for DNA intercalation .
- Molecular Dynamics (MD) : Simulate ligand-protein interactions over 100 ns trajectories (AMBER force field) to identify key binding residues .
Q. How can contradictory data in biological assays (e.g., varying IC₅₀ across cell lines) be resolved?
- Troubleshooting Framework :
- Assay Reproducibility : Validate results across 3+ independent experiments with positive/negative controls (e.g., doxorubicin for cytotoxicity) .
- Off-Target Effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended interactions .
- Metabolic Interference : Test stability in liver microsomes (human/rat) to rule out rapid degradation .
Methodological Considerations
Q. What analytical workflows are recommended for purity assessment and impurity profiling?
- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 0.1% threshold .
- NMR Assignments : Assign peaks via 2D experiments (COSY, HSQC) and compare with simulated spectra (MestReNova software) .
Q. How can computational tools predict its ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties?
- In Silico Platforms :
- SwissADME : Predict LogP, bioavailability, and P-glycoprotein substrate potential .
- ProTox-II : Estimate hepatotoxicity and mutagenicity risks .
- Validation : Cross-check predictions with experimental data (e.g., Caco-2 permeability assays) .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | ~450–500 g/mol (estimated) | |
| Solubility (DMF) | >10 mg/mL | |
| Recommended Storage | -20°C, desiccated, inert atmosphere | |
| Common Impurities | Unreacted bipyridine intermediates |
Critical Notes
- Ethical Compliance : Adhere to institutional guidelines for biological testing; no in vivo studies without IACUC approval .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
